molecular formula C12H14N2O B3356485 2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol CAS No. 66842-80-6

2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol

Cat. No.: B3356485
CAS No.: 66842-80-6
M. Wt: 202.25 g/mol
InChI Key: VWCAYXIOLFWPNK-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-4-ol is a tetracyclic heterocyclic compound featuring a pyridoindole core with a hydroxyl group at position 4 and a methyl substituent at position 2.

Properties

IUPAC Name

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14-6-9-8-4-2-3-5-10(8)13-12(9)11(15)7-14/h2-5,11,13,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCAYXIOLFWPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299648
Record name 2-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66842-80-6
Record name NSC131744
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylindole with formaldehyde and a secondary amine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:
This compound is being explored for its neuropharmacological properties. Research indicates that it may have applications in developing treatments for neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems presents a promising avenue for therapeutic interventions.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibited significant activity in animal models of depression, suggesting its potential as a lead compound for antidepressant drug development.

Drug Design

Novel Drug Development:
The unique structure of this compound allows researchers to design novel drugs targeting specific biological pathways. Its versatility aids in optimizing drug efficacy while minimizing side effects.

Data Table: Drug Design Applications

Application Description
Targeted TherapyDevelopment of drugs that selectively target receptors.
Structure-Activity Relationship (SAR) StudiesUnderstanding how structural modifications affect biological activity.
Combination TherapiesPotential use in synergistic drug combinations for enhanced efficacy.

Biochemical Research

Biochemical Probes:
The compound serves as a biochemical probe to study various metabolic processes and cellular interactions. It aids researchers in understanding complex cellular mechanisms.

Case Study:
Research published in Cell Biology utilized 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole to investigate its role in modulating cellular signaling pathways involved in apoptosis and cell proliferation.

Material Science

Advanced Materials Development:
The properties of this compound can be harnessed to create advanced materials such as polymers or composites tailored for specific applications requiring unique chemical characteristics.

Data Table: Material Science Applications

Material Type Potential Applications
PolymersDevelopment of biodegradable plastics with enhanced properties.
CompositesCreation of lightweight materials for aerospace applications.

Natural Product Synthesis

Building Block in Organic Synthesis:
This compound is utilized as a building block for synthesizing complex natural products with applications in agriculture and food science.

Case Study:
A synthesis project reported in Organic Letters highlighted the use of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a key intermediate in the synthesis of bioactive natural products that exhibit antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[4,3-b]indole scaffold is highly versatile, with modifications at positions 2, 3, 4, 5, 8, and 9 significantly altering biological activity and physicochemical properties. Below is a detailed comparison of key analogs:

Table 1: Structural and Functional Comparison of Pyrido[4,3-b]indole Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole - Methyl at C2
- No hydroxyl group
C₁₂H₁₄N₂ 186.26 Melting point: 172°C
Used in SAR studies for CNS targets
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one - Methyl at C5
- Ketone at C1
C₁₂H₁₂N₂O 200.24 Density: 1.316 g/cm³
Boiling point: 508°C
Potential intermediate for anticancer agents
(2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid - Benzyl at C2
- Acetic acid at C8
C₂₁H₂₀N₂O₂ 332.40 Aldose reductase inhibitor (IC₅₀: micromolar)
Antioxidant activity in erythrocyte models
6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole - Fluoro at C6
- Methyl at C3 and C9
C₁₄H₁₆FN₂ 237.29 SAR studies for kinase inhibitors
UPLC-MS: m/z 381.1 (M+H⁺)
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole - Methoxy at C8 C₁₂H₁₄N₂O 202.26 Precursor for antitumor agents
¹H NMR confirms conformational isomers

Key Structural and Functional Insights

Ketone-containing derivatives (e.g., 1-oxo analogs) exhibit reduced aldose reductase inhibition compared to hydroxylated or carboxylated variants, emphasizing the importance of electron-donating groups for enzyme interaction .

Impact of Halogenation :

  • Fluorination at C6 (as in 6-fluoro-3,9-dimethyl derivatives) improves metabolic stability and pharmacokinetic profiles, making such compounds candidates for CNS drug development .

Role of Saturation :

  • Saturation of the tetrahydropyridine ring (as in 2,3,4,5-tetrahydro-1H-pyridoindoles) increases conformational rigidity, which can enhance selectivity for biological targets like serotonin receptors or kinases .

Biological Activity

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-4-ol (CAS Number: 5094-12-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C₁₂H₁₄N₂ with a molecular weight of 186.26 g/mol. It is characterized by a melting point of approximately 169–172 °C and is typically presented as a white to yellow crystalline powder .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridoindole derivatives. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. A notable study demonstrated that certain derivatives exhibited significant cytotoxicity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values ranging from 10 to 20 μM .

Table 1: Cytotoxicity of Pyridoindole Derivatives

CompoundCell LineIC50 (μM)
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleA549 (Lung)15
MDA-MB-231 (Breast)18

Neuroprotective Effects

The neuroprotective properties of pyridoindoles have also been explored. Research indicates that these compounds may inhibit neuronal apoptosis and promote neurogenesis in models of neurodegenerative diseases. In vitro studies suggest that they can modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease .

Antimicrobial Activity

In addition to anticancer and neuroprotective activities, there is emerging evidence supporting the antimicrobial effects of pyridoindoles. Specific derivatives have shown inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 64 μg/mL .

Table 2: Antimicrobial Activity of Pyridoindole Derivatives

CompoundMicroorganismMIC (μg/mL)
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleStaphylococcus aureus32
Escherichia coli64

Case Study 1: Anticancer Efficacy

A study conducted by Karpov et al. (2020) investigated the effects of various pyridoindole derivatives on human cancer cell lines. The results indicated that the compound's structure significantly influenced its anticancer activity. Modifications at specific positions on the indole ring enhanced cytotoxicity against resistant cancer cell lines.

Case Study 2: Neuroprotection in Animal Models

In a study published in Journal of Medicinal Chemistry, researchers tested the neuroprotective effects of pyridoindoles in mice models subjected to induced oxidative stress. The administration of these compounds resulted in reduced markers of neuronal damage and improved cognitive function compared to control groups.

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-4-ol and its derivatives?

  • Methodological Answer : Synthesis typically involves cyclization reactions or coupling strategies. For example:
  • Suzuki coupling : Used to attach aryl/heteroaryl groups to the pyridoindole core, as demonstrated in the synthesis of c-Met inhibitors (e.g., tert-butyl derivatives reacting with boronate esters) .
  • Reflux with oxidizing agents : Chloranil in xylene under reflux conditions (25–30 hours) facilitates cyclization, followed by purification via recrystallization (e.g., methanol as solvent) .
  • Functionalization of intermediates : Substituents like methyl or benzyl groups are introduced via alkylation or reductive amination .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : To confirm hydrogen/carbon environments (e.g., distinguishing tetrahydro ring protons and hydroxyl groups).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., monoisotopic mass: 172.100048 for the parent structure) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in derivatives .

Q. What preliminary pharmacological screening assays are recommended for this compound?

  • Methodological Answer : In vitro receptor binding assays are critical:
  • Radioligand displacement assays : Assess affinity for adrenergic (α1A, α2A), histamine (H1, H2), and serotonin (5-HT2A, 5-HT2C) receptors. For example, metabolite M1 (structurally related) showed Ki values of ~48 nM for H1 receptors .
  • Cell-based assays : Evaluate functional activity (e.g., cAMP modulation for GPCR targets) .

Advanced Research Questions

Q. How do structural modifications impact the compound’s activity as a CFTR potentiator or kinase inhibitor?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on:
  • Core modifications : Introducing electron-withdrawing groups (e.g., fluorine) enhances CFTR potentiation .
  • Side-chain variations : A carboxylic acid group (as in metabolite M3) reduces blood-brain barrier permeability, limiting CNS applications .
  • Stereochemistry : (R/S) configurations at chiral centers (e.g., cyclohexyl substituents) influence c-Met kinase inhibition (IC50 <10 μM in cell assays) .
    Example Data Table :
DerivativeTarget (IC50/Ki)Key Structural Feature
M1H1 (48 nM)2-Methyl, phenethyl
CFTR-01CFTR (EC50: 0.1 μM)4-Fluorophenyl
WXY022c-Met (IC50: 8 μM)Spiro[indoline-3,4'-piperidine]

Q. What methodologies are used to assess blood-brain barrier (BBB) permeability and pharmacokinetics?

  • Methodological Answer :
  • In situ perfusion models : Quantify brain uptake using radiolabeled compounds.
  • LC-MS/MS : Measure plasma and brain concentrations post-administration. Metabolite M3, with a carboxylic group, showed negligible brain accumulation .
  • PAMPA-BBB assay : Predicts passive diffusion using artificial membranes .

Q. How can conflicting receptor affinity data across studies be resolved?

  • Methodological Answer :
  • Control experiments : Validate assay conditions (e.g., buffer pH, temperature) and receptor source (e.g., recombinant vs. native).
  • Dose-response curves : Ensure data reproducibility across multiple replicates.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol
Reactant of Route 2
2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol

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